molecular formula C15H12O4 B017862 4-(3-methoxybenzoyl)benzoic Acid CAS No. 156727-76-3

4-(3-methoxybenzoyl)benzoic Acid

Cat. No. B017862
M. Wt: 256.25 g/mol
InChI Key: XMCMXNDLBJCBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-methoxybenzoyl)benzoic Acid is a complex organic compound. It is related to benzoic acid, which is a fungistatic compound widely used as a food preservative . The compound is also related to 4-hydroxy-3-methoxybenzoic acid, which has a molecular weight of 168.1467 .

Scientific Research Applications

  • Radiopharmaceutical applications: A study by Akbar (2018) found that the 99mTc-4-hydroxy-3-(2-hydroxy-3-methoxybenzylideneamino) benzoic acid complex demonstrates high radiolabelling yield, stability, and potential for liver and spleen imaging, indicating its use in diagnostic medicine (Akbar, 2018).

  • Toxicological studies: Research by Gorokhova et al. (2020) on the subchronic oral intake of 4-methoxybenzoic acid and other benzoic acid derivatives showed potential liver and kidney damage, highlighting the importance of understanding their toxicity (Gorokhova et al., 2020).

  • Antibacterial applications: A 2018 study by Satpute, Gangan, and Shastri reported that a novel 3-Hydroxy Benzoic Acid Hybrid Derivative showed potential antibacterial activity, suggesting its use in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

  • Food irradiation: Gaisberger and Solar (2001) found that γ-radiation induced hydroxylation of methoxy- and hydroxy-benzoic acids can be used in food irradiation, leading to significant hydroxylation products (Gaisberger & Solar, 2001).

  • Plant cell metabolism: Research by Harms and Prieß (1973) showed that O-demethylation of para methoxy groups in benzoic acids in wheat seedlings produces various acids, indicating possible compartmentalization of plant cells (Harms & Prieß, 1973).

  • Material science: A study by Amarnath and Palaniappan (2005) revealed that Polyaniline doped with benzoic acid and its derivatives exhibits high conductivity, making it promising for high-power electronic applications (Amarnath & Palaniappan, 2005).

Safety And Hazards

The safety data sheet for a related compound, 4-Methoxybenzoic acid, indicates that it may cause discomfort if swallowed, may cause skin and eye irritation, and should be handled with personal protective equipment .

properties

IUPAC Name

4-(3-methoxybenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-19-13-4-2-3-12(9-13)14(16)10-5-7-11(8-6-10)15(17)18/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCMXNDLBJCBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434986
Record name 4-(3-methoxybenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methoxybenzoyl)benzoic Acid

CAS RN

156727-76-3
Record name 4-(3-methoxybenzoyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-methoxybenzoyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(3-methoxybenzoyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(3-methoxybenzoyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-(3-methoxybenzoyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
4-(3-methoxybenzoyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(3-methoxybenzoyl)benzoic Acid

Citations

For This Compound
4
Citations
OIA Salem, M Frotscher, C Scherer… - Journal of medicinal …, 2006 - ACS Publications
Novel substituted benzoyl benzoic acids and phenylacetic acids 1−14 have been synthesized and evaluated for inhibition of rat and human steroid 5α-reductase isozymes 1 and 2. The …
Number of citations: 35 pubs.acs.org
SN Calderon, KC Rice, RB Rothman… - Journal of medicinal …, 1997 - ACS Publications
The highly selective delta (δ) opioid receptor agonist SNC 80 [(+)-4-[(αR)-α-((2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide, (+)-21] and novel …
Number of citations: 91 pubs.acs.org
Y Katsura, X Zhang, K Homma, KC Rice… - Journal of medicinal …, 1997 - ACS Publications
A series of N-alkyl- and N,N-dialkyl-4-[α-{(2S,5R)-4-allyl-2,5-dimethyl-1-piperazinyl}benzyl]benzamides were synthesized and evaluated for binding affinities at μ, δ, and κ opioid …
Number of citations: 29 pubs.acs.org
G Loriga, P Lazzari, S Ruiu, G Marchese… - European Journal of …, 2013 - Elsevier
Synthesis and biological evaluation of novel delta (δ) opioid receptor ligands with diazatricyclodecane skeletons - ScienceDirect Skip to main contentSkip to article Elsevier logo …
Number of citations: 6 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.